molecular formula C8H16N2O2 B2916930 (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol CAS No. 2166271-93-6

(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol

Cat. No.: B2916930
CAS No.: 2166271-93-6
M. Wt: 172.228
InChI Key: IGCYCVMOKYCNSX-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a molecular framework that combines an oxolane (tetrahydrofuran) ring with a piperazine moiety. The piperazine functional group is a privileged structure in pharmaceutical development, known for its versatile binding properties and broad spectrum of biological activities . Piperazine-containing compounds have demonstrated significant potential as novel anticancer agents, with research showing their efficacy in inducing apoptosis in cancer cell lines through both intrinsic and extrinsic pathways . Furthermore, the piperazine scaffold is a common feature in molecules investigated for various other therapeutic areas. The oxolane component, a cyclic ether, is a common building block in organic synthesis and can influence the compound's physicochemical properties and bioavailability. The specific stereochemistry denoted by (3S,4R) indicates a defined three-dimensional structure, which is often critical for selective interaction with biological targets. This combination of features makes this compound a valuable building block for researchers designing and synthesizing new chemical entities for biological evaluation. It serves as a key intermediate in the exploration of structure-activity relationships (SAR) and the development of potential therapeutic compounds. This product is designated "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3S,4R)-4-piperazin-1-yloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-8-6-12-5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCYCVMOKYCNSX-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as oxirane and piperazine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.

    Purification Techniques: Employing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of halides or other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Pharmacological Relevance
(3S,4R)-4-(4-Methylpiperazin-1-yl)oxolan-3-ol C₉H₁₈N₂O₂ 186.25 4-Methylpiperazine on oxolane Not explicitly stated; likely intermediate in drug synthesis
(3R,4R)-4-[4-(2-Chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol C₁₄H₁₉ClN₂O₃S 330.83 2-Chlorophenyl on piperazine; dioxothiolane ring Non-polymeric; potential therapeutic agent (undisclosed)
Posaconazole () C₃₇H₄₂F₂N₈O₄ 700.78 Piperazine-linked triazole antifungal scaffold Second-generation triazole antifungal agent
(1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine C₁₃H₂₅N₃ 238.36 Cyclopropylmethyl-piperazine on cyclohexane Intermediate in spirocyclic compound synthesis (e.g., COMPOUND 36/40)
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol C₂₀H₂₅N₇O₂ 395.47 Piperidine core with pyrrolotriazine and methoxyphenyl groups Anticancer and antiproliferative applications

Key Differences and Implications

Core Ring Modifications

  • Oxolane vs. Thiolane/Dioxothiolane : The oxolane ring in (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol contrasts with the dioxothiolane ring in (3R,4R)-4-[4-(2-chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol (). The sulfur atom in thiolane derivatives may enhance metabolic stability or alter binding affinity compared to oxygen-containing oxolanes .
  • Cyclohexane vs.

Substituent Effects

  • In contrast, the 2-chlorophenyl group in introduces steric bulk and electron-withdrawing effects, which may enhance target selectivity .
  • Functional Group Additions : Posaconazole () incorporates a triazole ring and difluorophenyl groups, broadening antifungal activity via cytochrome P450 inhibition .

Biological Activity

(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound's unique structure, characterized by a piperazine ring and an oxolane moiety, suggests various interactions with biological targets, making it a candidate for further research.

Structural Characteristics

The molecular formula of this compound is C8H16N2O2C_8H_{16}N_2O_2. Its structural representation can be summarized as follows:

  • Molecular Formula : C8H16N2O2
  • SMILES : C1CN(CCN1)[C@@H]2COC[C@H]2O
  • InChI : InChI=1S/C8H16N2O2/c11-8-6-12-5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents.
  • Anti-inflammatory Properties : Derivatives may exhibit anti-inflammatory effects.
  • Cytotoxicity : Some studies suggest potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated effectiveness against various bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory potential of this compound. The compound was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The results showed that:

Cell LineIC50 (µM)
MCF725
HeLa30

These findings suggest that this compound may have potential as an anticancer agent.

Case Studies and Applications

Several studies have explored the applications of this compound in drug development:

  • Development of Antifungal Agents : A case study focused on synthesizing derivatives for antifungal activity showed promising results against Candida species.
  • Neuropharmacological Studies : Research indicated that the compound could affect neurotransmitter systems, suggesting potential use in treating neurological disorders.

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